Silver citrate hydrate
Overview
Description
Silver citrate hydrate: is a chemical compound with the formula AgO2CCH2C(OH)(CO2Ag)CH2CO2Ag·xH2O . It is a silver salt of citric acid and is known for its antimicrobial properties. This compound is used in various applications, including biomedical and pharmaceutical fields, due to its ability to act as an antimicrobial agent and enhance the effects of antioxidants and anticancer agents .
Mechanism of Action
Target of Action
Silver citrate hydrate, also known as Silver(I) citrate hydrate, is a compound that primarily targets bacterial cells . The silver ions in the compound interact with the bacterial cells, leading to their destruction .
Mode of Action
It is known that the silver ions released from the compound can bind to proteins in bacterial cells, leading to their precipitation and subsequent cell death .
Biochemical Pathways
This compound affects various biochemical pathways. One key pathway is the citrate cycle (also known as the Krebs cycle), which is crucial for energy production in cells . By interacting with this pathway, this compound can disrupt the energy production of bacterial cells, leading to their death .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, including its concentration, the ph of the environment, and the presence of other ions .
Result of Action
The primary result of this compound’s action is the death of bacterial cells . This is achieved through the disruption of protein function and energy production within the cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other ions can affect the release of silver ions from the compound . Additionally, the pH of the environment can influence the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
Silver citrate hydrate plays a significant role in biochemical reactions, primarily due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, silver ions from this compound can bind to thiol groups in enzymes and proteins, leading to the inactivation of these biomolecules. This interaction disrupts essential cellular processes in microorganisms, contributing to its antimicrobial effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, silver ions released from this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately affecting cell viability and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. Silver ions from the compound can bind to cellular biomolecules, such as DNA and proteins, leading to structural and functional changes. These interactions can inhibit enzyme activity, disrupt membrane integrity, and interfere with cellular respiration. Additionally, this compound can induce changes in gene expression, leading to altered cellular responses and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation, leading to the release of silver ions, which can exert prolonged antimicrobial effects. The stability of the compound can be affected by factors such as pH, temperature, and light exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit beneficial antimicrobial effects without significant toxicity. At high doses, this compound can cause toxic or adverse effects, including tissue damage and inflammation. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in citrate metabolism. For instance, the compound can influence the tricarboxylic acid (TCA) cycle, affecting metabolic flux and metabolite levels. Silver ions from this compound can also interact with enzymes involved in oxidative phosphorylation, impacting cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Silver ions from the compound can be transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can be influenced by factors such as ionic strength, pH, and the presence of other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress. Additionally, the compound can be sequestered in lysosomes, contributing to its antimicrobial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Silver citrate hydrate can be synthesized through the reduction of silver ions using sodium citrate as a stabilizer. One common method involves the reduction of silver nitrate with sodium borohydride in the presence of sodium citrate dihydrate . Another method includes the use of tannic acid and sodium citrate, where the thermal conditioning of the citrate solution at 60°C for 45 minutes is crucial for the synthesis .
Industrial Production Methods: In industrial settings, this compound is typically produced by mixing silver nitrate with a citrate solution under controlled conditions. The mixture is then subjected to thermal treatment to ensure the formation of the desired compound. The process may involve additional steps such as centrifugation and purification to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Silver citrate hydrate undergoes various chemical reactions, including reduction, oxidation, and substitution.
Common Reagents and Conditions:
Reduction: Sodium borohydride and sodium citrate are commonly used as reducing agents.
Oxidation: Hydrogen peroxide can be used as an oxidizing agent in the synthesis of silver nanoplates.
Substitution: Citric acid can act as a stabilizer and participate in substitution reactions during the synthesis of silver nanoparticles.
Major Products Formed: The major products formed from these reactions include silver nanoparticles and silver nanoplates, which have significant applications in various fields .
Scientific Research Applications
Silver citrate hydrate has a wide range of scientific research applications:
Comparison with Similar Compounds
Silver nitrate (AgNO3): Used in similar applications but lacks the stabilizing effect of citrate.
Silver acetate (AgC2H3O2): Another silver salt with antimicrobial properties but different solubility and stability characteristics.
Silver lactate (AgC3H5O3): Similar antimicrobial properties but used in different formulations and applications.
Uniqueness: Silver citrate hydrate is unique due to its combination of silver and citrate, which provides both antimicrobial properties and stability. The citrate component acts as a stabilizer, making it more effective in various applications compared to other silver salts .
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;silver;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.3Ag.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXIBFSXZZKKRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Ag].[Ag].[Ag] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Ag3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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